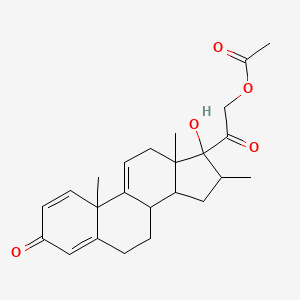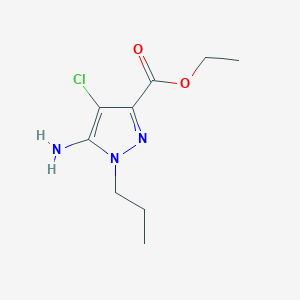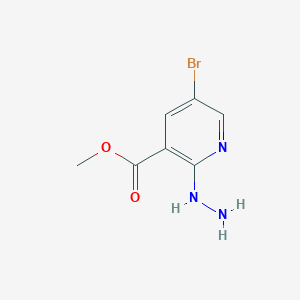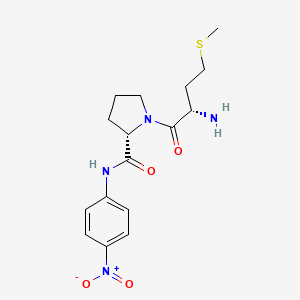![molecular formula C38H74NO8P B12070288 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]- CAS No. 91917-72-5](/img/structure/B12070288.png)
3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]- is a complex organic compound with a molecular formula of C38H74NO8P and a molecular weight of 704.0 . This compound is notable for its intricate structure, which includes multiple functional groups such as aminium, hydroxy, and oxo groups, as well as a phosphorous atom integrated into its backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic route often includes:
Formation of the Phosphorous Backbone: This step involves the reaction of a phosphorous-containing reagent with an appropriate organic substrate to form the core structure.
Introduction of Functional Groups: Various functional groups such as hydroxy, oxo, and aminium groups are introduced through reactions like hydroxylation, oxidation, and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of raw materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert oxo groups to hydroxy groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction may produce hydroxy derivatives .
Scientific Research Applications
3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibiting or activating enzyme activity.
Interact with Cellular Membranes: Affecting membrane fluidity and permeability.
Modulate Signal Transduction Pathways: Influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine: Similar in structure but with different functional groups and applications.
1-Hexadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine: Shares some structural features but differs in its biological activity and uses.
Uniqueness
3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium stands out due to its unique combination of functional groups and its versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
91917-72-5 |
|---|---|
Molecular Formula |
C38H74NO8P |
Molecular Weight |
704.0 g/mol |
IUPAC Name |
[(2R)-3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H74NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-15-13-11-9-7-2/h18-19,36H,6-17,20-35H2,1-5H3/b19-18-/t36-/m1/s1 |
InChI Key |
LPUZRKCOBURCPA-UAIAYBLDSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


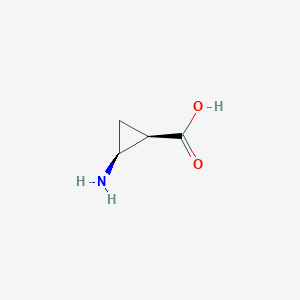


![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)
